molecular formula C12H11NO4S B13718973 Methyl 7-(Methylsulfonyl)quinoline-3-carboxylate

Methyl 7-(Methylsulfonyl)quinoline-3-carboxylate

Cat. No.: B13718973
M. Wt: 265.29 g/mol
InChI Key: MZTJLPVETOAMJO-UHFFFAOYSA-N
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Description

Methyl 7-(Methylsulfonyl)quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry Quinoline compounds are heterocyclic aromatic organic compounds with a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(Methylsulfonyl)quinoline-3-carboxylate typically involves the reaction of quinoline derivatives with methylsulfonyl chloride and methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(Methylsulfonyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Methyl 7-(Methylsulfonyl)quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-(Methylsulfonyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-(Methylsulfonyl)quinoline-2-carboxylate
  • Methyl 6-(Methylsulfonyl)quinoline-3-carboxylate
  • Methyl 7-(Ethylsulfonyl)quinoline-3-carboxylate

Uniqueness

Methyl 7-(Methylsulfonyl)quinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H11NO4S

Molecular Weight

265.29 g/mol

IUPAC Name

methyl 7-methylsulfonylquinoline-3-carboxylate

InChI

InChI=1S/C12H11NO4S/c1-17-12(14)9-5-8-3-4-10(18(2,15)16)6-11(8)13-7-9/h3-7H,1-2H3

InChI Key

MZTJLPVETOAMJO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2C=C(C=CC2=C1)S(=O)(=O)C

Origin of Product

United States

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